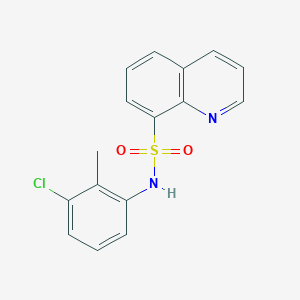

N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

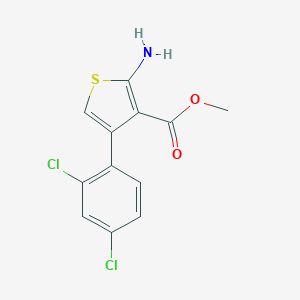

N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide, also known as CMQ, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and block metabolic pathways. CMQ is a relatively new compound that has gained attention in recent years due to its unique structure and potential biological activities.

Aplicaciones Científicas De Investigación

N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. One of the main applications of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base balance, ion transport, and metabolism. N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide has been shown to inhibit carbonic anhydrase II and IX, which are overexpressed in certain types of cancer cells. This makes N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide a potential candidate for the development of anticancer drugs.

Another potential application of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is as a fluorescent probe for imaging biological systems. N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide has a unique structure that allows it to selectively bind to certain proteins and enzymes, which can be visualized using fluorescence microscopy. This makes N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide a valuable tool for studying the localization and activity of various biomolecules in cells and tissues.

Mecanismo De Acción

The mechanism of action of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide involves the inhibition of carbonic anhydrase enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate ions. By blocking this process, N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide disrupts the acid-base balance and pH regulation in cells, leading to cytotoxic effects. N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The exact mechanism of these effects is still under investigation, but it is believed to involve the disruption of various signaling pathways and metabolic processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide depend on the specific target enzyme or protein it interacts with. Inhibition of carbonic anhydrase enzymes can lead to acidosis, electrolyte imbalances, and impaired oxygen delivery to tissues. This can have detrimental effects on various organs and systems, including the respiratory, cardiovascular, and nervous systems. However, the selective inhibition of carbonic anhydrase IX in cancer cells can lead to tumor regression and increased survival rates.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition and modulation of specific pathways and processes. N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is also relatively easy to synthesize and purify, making it accessible to researchers with basic organic chemistry skills. However, one limitation of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure. Careful experimental design and safety protocols are necessary to minimize these risks.

Direcciones Futuras

There are several future directions for research on N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase enzymes, particularly those overexpressed in cancer cells. This could lead to the development of more effective and less toxic anticancer drugs. Another direction is the optimization of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide as a fluorescent probe for imaging biological systems. This could involve the modification of its structure to improve its binding affinity and selectivity for specific targets. Finally, the potential use of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide in other fields of research, such as materials science and catalysis, should be explored. Overall, N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide has great potential for advancing scientific research in various fields, and further investigation is warranted.

Métodos De Síntesis

The synthesis of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide involves the reaction of 3-chloro-2-methylphenylamine with 8-quinolinesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization. The yield of N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide is typically around 50-60%, and the purity can be confirmed using techniques such as NMR and HPLC.

Propiedades

Fórmula molecular |

C16H13ClN2O2S |

|---|---|

Peso molecular |

332.8 g/mol |

Nombre IUPAC |

N-(3-chloro-2-methylphenyl)quinoline-8-sulfonamide |

InChI |

InChI=1S/C16H13ClN2O2S/c1-11-13(17)7-3-8-14(11)19-22(20,21)15-9-2-5-12-6-4-10-18-16(12)15/h2-10,19H,1H3 |

Clave InChI |

MPIZFXSOIUMWBG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

SMILES canónico |

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)

![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)

![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)

![4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B277304.png)

![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)